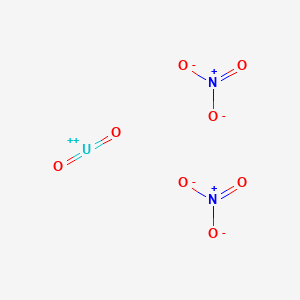

Dioxouranium(2+);dinitrate

Description

Properties

CAS No. |

36478-76-9 |

|---|---|

Molecular Formula |

N2O8U |

Molecular Weight |

394.04 g/mol |

IUPAC Name |

dioxouranium(2+);dinitrate |

InChI |

InChI=1S/2NO3.2O.U/c2*2-1(3)4;;;/q2*-1;;;+2 |

InChI Key |

ZYEWBKAZYICUMJ-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[U+2]=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dioxouranium 2+ ;dinitrate

Classical Approaches to Dioxouranium(2+);dinitrate Synthesis

Classical methods for the synthesis of uranyl nitrate (B79036) are well-established, large-scale processes centered on aqueous chemistry and solvent extraction. These methods form the backbone of industrial nuclear fuel reprocessing.

Aqueous phase precipitation is a cornerstone technique for the synthesis and purification of uranium compounds. Uranyl nitrate is typically the soluble precursor from which other uranium compounds are precipitated. The process often involves dissolving uranium-bearing materials like yellowcake or nuclear fuel in nitric acid to produce an aqueous solution of uranyl nitrate. researchgate.net Subsequently, the uranium is precipitated out of this solution by adjusting the pH.

One common method involves the addition of a base, such as ammonia (B1221849) (in gaseous form or as ammonium (B1175870) hydroxide), to the uranyl nitrate solution. psecommunity.org This causes the precipitation of uranium, typically as ammonium diuranate ((NH₄)₂U₂O₇). The resulting precipitate can then be separated and calcined to form uranium oxides. psecommunity.org The precipitation is sensitive to conditions such as pH, temperature, and the concentration of reactants. For instance, in dilute uranyl nitrate solutions (e.g., 2x10⁻³ N), precipitation may not occur at pH 5-6 unless neutral electrolytes are added to initiate the process. At higher pH values (above 9), uranium precipitates even from very low concentrations. researchgate.net

Another approach is the internal gelation process, where ammonia is released slowly and homogeneously within the uranyl nitrate solution by the thermal decomposition of hexamethylenetetramine (HMTA). researchgate.net This method is used to produce uniform, spherical particles of hydrated UO₃, which are suitable for nuclear fuel applications. researchgate.net The precursor for this process is often an acid-deficient uranyl nitrate (ADUN) solution, prepared by dissolving UO₃ or U₃O₈ in nitric acid to achieve a specific NO₃⁻/U mole ratio. researchgate.net

| Method | Precursors | Reagents | Key Conditions | Product Form |

| Ammonia Precipitation | Aqueous Uranyl Nitrate Solution | Ammonia (gas or aqueous NH₄OH) | pH control (typically >7), Temperature control | Ammonium Diuranate ((NH₄)₂U₂O₇) precipitate |

| Hydroxide (B78521) Precipitation | Dilute Aqueous Uranyl Nitrate Solution | Potassium Hydroxide (KOH) | pH > 9 for dilute solutions; addition of neutral electrolytes at pH 5-6 | Yellow-orange uranium precipitate (e.g., mixed uranates) |

| Internal Gelation | Acid-Deficient Uranyl Nitrate (ADUN), Urea (B33335) | Hexamethylenetetramine (HMTA) | Heating (45-95°C) to decompose HMTA | Hydrated UO₃ gel spheres |

| Crystallization | Concentrated Uranyl Nitrate Solution | Nitric Acid | Reduction of temperature (e.g., from 60°C to 20°C) | Uranyl Nitrate Hexahydrate (UNH) crystals |

Non-aqueous routes, particularly solvent extraction, are fundamental to the purification of uranyl nitrate on an industrial scale, most notably in the PUREX (Plutonium and Uranium Recovery by Extraction) process. researchgate.netgoogle.com This method separates uranium and plutonium from fission products present in dissolved spent nuclear fuel.

The process begins with the dissolution of irradiated uranium fuel in nitric acid, creating a highly radioactive aqueous feed solution containing uranyl nitrate, plutonium nitrates, and various fission product nitrates. dntb.gov.ua This aqueous solution is then brought into contact with an organic solvent, typically a solution of 30% tri-n-butyl phosphate (B84403) (TBP) in an inert hydrocarbon diluent like kerosene (B1165875) or dodecane. dntb.gov.uaosti.govmdpi.com

The uranyl nitrate selectively forms a lipophilic adduct, UO₂(NO₃)₂(TBP)₂, which is extracted into the organic phase, leaving the majority of fission products behind in the aqueous phase. researchgate.net The efficiency of this extraction is influenced by the nitric acid concentration in the aqueous phase; the distribution ratio for uranium increases with nitric acid concentration up to about 3 M. google.combarc.gov.in To enhance extraction efficiency, salting agents such as other soluble nitrate salts (e.g., calcium nitrate, ferric nitrate) can be added to the aqueous phase. rsc.org

After extraction, the uranium is stripped from the organic phase back into an aqueous solution by washing with dilute nitric acid or water. dntb.gov.ua This process effectively purifies the uranyl nitrate, which can then be concentrated or converted into other forms.

| Process | Precursors | Organic Phase | Aqueous Phase | Mechanism |

| PUREX Process | Irradiated Uranium Fuel | 30% Tri-n-butyl phosphate (TBP) in kerosene or dodecane | Uranyl nitrate and fission products in nitric acid | Formation of a soluble UO₂(NO₃)₂(TBP)₂ complex in the organic phase |

| Enhanced Extraction | Aqueous Uranyl Nitrate | Diethyl ether | Aqueous solution with added salting agents (e.g., Ca(NO₃)₂, Fe(NO₃)₃) | Increased distribution coefficient due to high total nitrate normality |

Precursor Materials and Their Derivations for Dioxouranium(2+);dinitrate Synthesis

Yellow Cake : This is the primary industrial starting material for producing purified uranium compounds. Yellow cake is a uranium concentrate, consisting largely of uranium oxides, typically U₃O₈, produced by uranium ore milling plants. researchgate.net The derivation of uranyl nitrate from yellow cake involves dissolving the concentrate directly in nitric acid. ansto.gov.auresearchgate.net This process, often the first step in a uranium purification facility, yields a solution of uranyl nitrate that contains various impurities, which are subsequently removed, often by solvent extraction. ansto.gov.au

Uranium Oxides (UO₂, U₃O₈, UO₃) : Purified uranium oxides are common precursors. Uranium dioxide (UO₂) is the primary component of nuclear fuel. epj-n.org Triuranium octoxide (U₃O₈) is a stable form of uranium oxide, and uranium trioxide (UO₃) is another intermediate. iaea.org All these oxides are derived into uranyl nitrate by dissolution in nitric acid. iaea.org The reaction of UO₂ is an oxidative dissolution, as the uranium is oxidized from the +4 to the +6 state. epj-n.org

Uranium Metal : In certain applications, uranium metal itself can be used as a precursor. anl.gov It is readily dissolved in nitric acid to form uranyl nitrate. pnnl.gov This is a vigorous reaction that produces hydrogen gas and nitrogen oxides alongside the desired aqueous product. pnnl.gov

Spent Nuclear Fuel : In the context of nuclear reprocessing, spent fuel rods are a significant precursor material. wikipedia.org These rods primarily contain uranium dioxide (UO₂), along with fission products and transuranic elements. The first step in aqueous reprocessing (such as the PUREX process) is to dissolve the decladded fuel rods in nitric acid, which converts the uranium into a Dioxouranium(2+);dinitrate solution, ready for separation and purification. wikipedia.org

Structural Elucidation and Advanced Characterization of Dioxouranium 2+ ;dinitrate

Crystallographic Analyses of Dioxouranium(2+);dinitrate

Crystallographic techniques are fundamental to determining the precise three-dimensional arrangement of atoms in the solid state. For dioxouranium(2+);dinitrate, these methods have provided detailed insights into bond lengths, bond angles, and crystal packing, particularly for its common hydrated forms.

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural data for crystalline solids. Studies on hydrates of dioxouranium(2+);dinitrate have elucidated the coordination environment of the central uranium atom. In the hexahydrate form, [UO₂(H₂O)₂(NO₃)₂]·4H₂O, the uranium atom is coordinated by two axial oxygen atoms forming the characteristic linear uranyl group (O=U=O) and six equatorial oxygen atoms. unt.edu Four of these equatorial oxygens are from two bidentate nitrate (B79036) groups, and two are from water molecules, creating a hexagonal bipyramidal geometry around the uranium center. rsc.org

A monoclinic polymorph of the trihydrate, UO₂(NO₃)₂(H₂O)₂·H₂O, has also been characterized, featuring a similar hexagonal bipyramidal coordination cluster. rsc.org These studies provide precise measurements of the short U=O bonds of the uranyl cation and the longer U-O bonds to the equatorial ligands.

Table 1: Selected Crystallographic Data for Dioxouranium(2+);dinitrate Hydrates from Single-Crystal Studies

| Compound Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Hexahydrate | Orthorhombic | Cmc2₁ | 13.197 | 8.035 | 11.467 | 90 |

| Dihydrate | Monoclinic | P2₁/c | 14.124 | 8.432 | 7.028 | 108.0 |

Data sourced from neutron diffraction studies which provide comparable structural parameters to SCXRD. iucr.orgmdpi.com

Powder X-ray diffraction (PXRD) is a vital technique for phase identification and for monitoring structural changes in polycrystalline materials. It is routinely used to characterize the bulk purity of synthesized dioxouranium(2+);dinitrate and to study its thermal decomposition pathways. nd.edu For instance, PXRD can distinguish between the various hydrated forms (hexahydrate, trihydrate, dihydrate) and track their transformation into different uranium oxides (e.g., UO₃, U₃O₈) upon heating. nd.eduresearchgate.net

While X-ray diffraction is excellent for locating heavy atoms like uranium, it is less effective at precisely determining the positions of light atoms such as hydrogen. Neutron diffraction overcomes this limitation, as neutrons scatter effectively from atomic nuclei, including protons. This makes it the definitive technique for elucidating the role of water molecules and hydrogen bonding in the crystal structures of hydrated dioxouranium(2+);dinitrate.

A comprehensive neutron diffraction study of uranyl nitrate hexahydrate confirmed its orthorhombic structure and precisely located all hydrogen atoms. iucr.org The study revealed a complex network of hydrogen bonds. The two water molecules directly coordinated to the uranium atom in the equatorial plane form hydrogen bonds with the four non-coordinated "interstitial" water molecules. These, in turn, form weaker hydrogen bonds with the oxygen atoms of the nitrate groups, creating sheets of associated water molecules within the crystal lattice. iucr.org The U=O bond lengths in the uranyl group were determined to be approximately 1.77 Å, while the U-O bonds to the equatorial water and nitrate oxygens are significantly longer, around 2.45 Å. rsc.orgiucr.org

Table 2: Key Bond Distances in Uranyl Nitrate Hexahydrate from Neutron Diffraction

| Bond | Bond Length (Å) |

|---|---|

| U=O (axial) | ~1.770 |

| U-O (equatorial, H₂O) | ~2.45 |

| U-O (equatorial, NO₃⁻) | ~2.45 |

| O-H···O (water-water) | 2.68 - 2.75 |

| O-H···O (water-nitrate) | 2.93 - 2.99 |

Data from Taylor & Mueller, 1965. iucr.org

A similar neutron diffraction study on the dihydrate form provided analogous details on its hydrogen bonding scheme, highlighting how the structural water molecules link the primary [UO₂(H₂O)₂(NO₃)₂] units. mdpi.com

Spectroscopic Methods for Dioxouranium(2+);dinitrate Characterization

Spectroscopic methods probe the energy levels within a molecule, providing information about bonding, functional groups, and electronic structure.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrations of the uranyl and nitrate ions in dioxouranium(2+);dinitrate. The linear O=U=O unit gives rise to three fundamental vibrational modes: a symmetric stretch (ν₁), an antisymmetric stretch (ν₃), and a bending mode (ν₂).

The symmetric stretch (ν₁) is typically forbidden in the IR spectrum for a perfectly linear and symmetric uranyl ion but is strongly active in the Raman spectrum, appearing as an intense peak around 870 cm⁻¹. The antisymmetric stretch (ν₃) is, by contrast, strongly active in the IR spectrum, producing a prominent absorption band in the region of 930-950 cm⁻¹. The exact positions of these bands are sensitive to the coordination environment in the equatorial plane. The bending vibration (ν₂) occurs at a much lower frequency, around 200 cm⁻¹. Vibrations associated with the coordinated nitrate groups are also readily observed.

Table 3: Characteristic Vibrational Frequencies for Dioxouranium(2+);dinitrate

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) |

|---|---|---|

| Uranyl ν₁ (Symmetric Stretch) | Raman | ~870 |

| Uranyl ν₃ (Antisymmetric Stretch) | Infrared | ~930 - 950 |

| Nitrate Group Vibrations | Infrared & Raman | Various (e.g., ~1500, ~1290, ~1020, ~740) |

Frequencies are approximate and vary with the specific hydrate (B1144303) and sample preparation method.

The characteristic yellow-green color of dioxouranium(2+);dinitrate is due to its electronic absorption spectrum in the visible range. The UV-visible spectrum of the uranyl ion is marked by a series of structured absorption bands between approximately 350 and 500 nm. These transitions are attributed to a ligand-to-metal charge transfer (LMCT) from the 2p orbitals of the axial oxygen atoms to the empty 5f orbitals of the uranium atom, which is overlaid with a vibronic progression corresponding to the symmetric stretching frequency (ν₁) of the uranyl cation in the excited state.

One of the most notable properties of uranyl compounds is their strong luminescence (fluorescence). Upon excitation with ultraviolet or blue light (e.g., ~425 nm), dioxouranium(2+);dinitrate exhibits a characteristic green emission spectrum, typically in the 500-600 nm range. This emission spectrum also displays a distinct vibronic structure, with peaks spaced by the frequency of the ν₁ symmetric stretch of the ground electronic state. The luminescence is a sensitive probe of the local coordination environment of the uranyl ion.

Table 4: General Spectroscopic Properties of Aqueous Uranyl Nitrate

| Property | Spectral Region | Description |

|---|---|---|

| Electronic Absorption | 350 - 500 nm | Structured bands with vibronic progression |

| Luminescence (Emission) | 500 - 600 nm | Strong green fluorescence with vibronic structure |

Spectral regions are approximate and can be influenced by concentration, pH, and complexation.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray spectroscopic techniques are essential for determining the electronic structure and local coordination environment of the uranium atom in Dioxouranium(2+);dinitrate.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of uranium. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical state. For uranium compounds, the U 4f core level spectrum, with its characteristic spin-orbit split 4f₇/₂ and 4f₅/₂ peaks, is typically analyzed. researchgate.net The precise binding energies of these peaks and the presence of "shake-up" satellite features are indicative of the U(VI) oxidation state in Dioxouranium(2+);dinitrate. arxiv.orgcam.ac.uk This allows for unambiguous confirmation of the hexavalent state of uranium in the compound.

X-ray Absorption Spectroscopy (XAS): XAS provides detailed information about the local geometric and electronic structure around the absorbing uranium atom. The technique can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region at the uranium L₃-edge (around 17.17 keV) is sensitive to the oxidation state and coordination geometry of the uranium atom. ias.ac.in The position of the absorption edge shifts to higher energy with an increasing oxidation state. For U(VI) compounds like Dioxouranium(2+);dinitrate, the XANES spectrum exhibits distinct features, including a prominent "white line" or main absorption peak, whose shape and energy are characteristic of the linear O=U=O arrangement of the uranyl cation. hzdr.deaps.org High-resolution XANES can reveal pre-edge features that provide insight into the participation of 5f orbitals in covalent bonding. aps.org

EXAFS: The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local atomic environment, including interatomic distances, coordination numbers, and the identity of neighboring atoms. minsocam.org For Dioxouranium(2+);dinitrate, EXAFS analysis can precisely determine the bond lengths of the short axial U=O bonds (typically ~1.8 Å) in the uranyl unit and the longer U-O bonds to the equatorial oxygen atoms of the nitrate and water ligands (typically 2.2–2.5 Å). minsocam.org It can also identify the nitrogen atoms of the nitrate ligands in the second coordination shell (around 2.9 Å). minsocam.org The influence of multiple-scattering paths within the linear uranyl unit is a significant factor in EXAFS analysis and must be accounted for to obtain accurate structural parameters. minsocam.orgaps.org

| Technique | Region | Information Obtained | Typical Values for Dioxouranium(2+);dinitrate | Reference |

|---|---|---|---|---|

| XAS | XANES | Oxidation state, coordination geometry | U L₃-edge position confirms U(VI); spectral shape confirms linear O=U=O | ias.ac.inaps.org |

| EXAFS | Interatomic distances, coordination numbers | U=O (axial) ≈ 1.8 Å; U-O (equatorial) ≈ 2.2-2.5 Å; U-N ≈ 2.9 Å | minsocam.org | |

| XPS | U 4f | Oxidation state, surface composition | Binding energies and satellite peaks characteristic of U(VI) | researchgate.netarxiv.org |

Microscopic and Imaging Techniques for Dioxouranium(2+);dinitrate

Microscopic techniques are employed to visualize the morphology, topography, and crystal structure of Dioxouranium(2+);dinitrate at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology and crystal habit of solid Dioxouranium(2+);dinitrate. The technique scans a focused beam of electrons across the sample surface, generating signals that provide information about the sample's topography and composition. For crystalline Dioxouranium(2+);dinitrate, SEM images can reveal details about crystal size, size distribution, and shape (e.g., the characteristic yellow-green rhombic crystals of the hexahydrate form). fishersci.comnih.gov When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can perform elemental analysis, confirming the presence and distribution of uranium, nitrogen, and oxygen, thereby verifying the chemical identity of the particles. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the investigation of nanoscale features, crystal defects, and lattice structures. In TEM, a beam of electrons is transmitted through an ultra-thin sample. For Dioxouranium(2+);dinitrate, TEM can be used to image individual nanocrystals, study grain boundaries in polycrystalline films, and analyze crystallographic defects. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure and orientation of individual crystals by analyzing the diffraction pattern produced by the electron beam. While Dioxouranium(2+);dinitrate is famously used as a negative stain in TEM for biological specimens, the same principles of electron interaction allow for its own structural characterization when prepared as a sufficiently thin sample. fishersci.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale precision. An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map is generated. For Dioxouranium(2+);dinitrate, AFM can be applied to study the surfaces of single crystals. This technique is particularly useful for visualizing atomic or molecular-scale features such as crystal growth steps, terraces, etch pits, and other surface defects. Such studies can provide fundamental insights into the crystallization mechanisms and surface reactivity of the compound.

Computational Chemistry for Structural Prediction and Validation

Computational methods, particularly those based on quantum mechanics, are indispensable for predicting and validating the structural properties of Dioxouranium(2+);dinitrate and its complexes, providing insights that complement experimental findings.

Density Functional Theory (DFT) Based Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying actinide compounds. rsc.org Geometry optimization is a computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, thereby predicting the most stable molecular structure. stackexchange.comyoutube.com

For Dioxouranium(2+);dinitrate, DFT calculations are used to predict key structural parameters such as bond lengths and bond angles. aesj.or.jprsc.org These calculations have successfully reproduced the experimentally observed hexagonal bipyramidal coordination geometry around the uranium atom, with the two axial oxygen atoms forming the linear uranyl unit and the nitrate and other ligands occupying the equatorial plane. aesj.or.jp DFT studies allow for the systematic investigation of how the structure is influenced by factors such as hydration and coordination with other ligands. aesj.or.jposti.gov For example, calculations have shown that considering water molecules in the second coordination sphere is crucial for accurately predicting the geometry of the hydrated complex. aesj.or.jp Furthermore, DFT is used to calculate interaction energies, which helps in understanding the stability of different ligand complexes and provides a theoretical basis for designing new extractant molecules for nuclear fuel reprocessing. rsc.orgrsc.org

| Parameter | Description | Application to Dioxouranium(2+);dinitrate | Reference |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy molecular structure | Predicts U=O and U-O(nitrate) bond lengths and angles, confirming the hexagonal bipyramidal geometry | aesj.or.jpresearchgate.net |

| Interaction Energy | Calculating the strength of bonding between molecular fragments | Determines the stability of complexes with water and other ligands (e.g., extractants) | rsc.orgrsc.org |

| Electronic Structure | Analyzing the distribution of electrons and molecular orbitals | Elucidates the nature of covalent bonding between uranium and its ligands | osti.gov |

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool for providing molecular-level insights into the structural and dynamical behavior of Dioxouranium(2+);dinitrate, commonly known as uranyl nitrate, in various chemical environments. researchgate.netacs.org These simulations are crucial for understanding the complexation, speciation, and transport properties of the uranyl ion, which are fundamental to processes in nuclear fuel reprocessing and environmental remediation. researchgate.nettandfonline.com By simulating the interactions between atoms and molecules over time, MD studies elucidate the intricate dance of solvent molecules and ligands around the central uranyl cation.

Research using MD simulations has extensively investigated the behavior of the uranyl ion in aqueous solutions, often including nitric acid to replicate industrial and environmental conditions. acs.orgtandfonline.com A primary focus of these simulations has been to characterize the hydration and coordination structure of the UO₂²⁺ cation. Multiple studies, employing various force fields and water models, consistently show that in aqueous solution, the uranyl ion is typically coordinated by five water molecules in its equatorial plane. tandfonline.comacs.org This pentacoordinate structure is a predominant feature, maintained even as nitrate ions begin to associate with the uranyl center. tandfonline.com

The dynamic process of nitrate ions complexing with the hydrated uranyl ion is a key area of investigation. Simulations reveal a competitive interaction between water molecules and nitrate ions for positions in the first solvation shell of the uranyl ion. researchgate.net As nitrate concentration increases, nitrate ions tend to replace equatorial water molecules. tandfonline.com The binding mode of the nitrate ion is also a subject of detailed study, with findings indicating that it is concentration-dependent. researchgate.netacs.org In many conditions, nitrate binds to the uranyl ion in a monodentate fashion, where one oxygen atom from the nitrate coordinates with the uranium atom. researchgate.nettandfonline.com However, bidentate coordination, involving two oxygen atoms, has also been observed. tandfonline.com

The influence of the chemical environment on the structural dynamics of uranyl nitrate complexes is significant. MD simulations have explored these dynamics not only in aqueous solutions but also at interfaces and in organic solvents or supercritical fluids, which are relevant to solvent extraction processes. rsc.orgresearchgate.net For instance, simulations involving tri-n-butyl phosphate (B84403) (TBP) in supercritical CO₂ have shown the formation of various complex species, including poly-core structures, and have highlighted the crucial role that water molecules play in mediating these interactions. rsc.orgrsc.org These studies demonstrate that the complexation behavior and resulting species can differ substantially from those observed in simple aqueous systems. rsc.org

The accuracy of MD simulations is heavily dependent on the quality of the force fields used to describe the interatomic potentials. acs.org Significant effort has been dedicated to developing and validating force fields for actinyl ions, including the uranyl cation. researchgate.netacs.org Models such as the Guilbaud-Wipff (GW) force field have been shown to perform well in reproducing experimental data, such as solution density, ensuring the reliability of the simulation results. researchgate.netacs.org The choice of water model, such as SPC/E or TIP3P, also plays a role in accurately capturing the system's behavior. acs.orgrsc.org

The table below summarizes parameters and key findings from representative molecular dynamics simulations on uranyl nitrate systems.

| Study Focus | Force Field | Solvent/Environment | Key Structural/Dynamic Findings | Reference(s) |

| Influence of Nitric Acid | Custom/AMBER-based | Aqueous Nitric Acid (SPC/E Water) | Uranyl is pentacoordinated in the equatorial plane; Nitrates replace water and bind predominantly in a monodentate mode. Dynamic association/dissociation observed. | tandfonline.com |

| Concentration Effects | Guilbaud-Wipff (GW) | Aqueous Uranyl Nitrate (SPC/E Water) | Calculated density in excellent agreement with experimental data; Nitrate binding mode is concentration-dependent, becoming predominantly monodentate at higher concentrations. | researchgate.netacs.org |

| Complexation with TBP | AMBER/Custom | Supercritical CO₂ (with and without TIP3P Water) | Formation of various species including [UO₂(NO₃)₂]·2TBP and poly-core species; Water presence prevents the formation of poly-core species. | rsc.orgrsc.org |

| Hydration Structure | Custom | Aqueous Solution | Different electrostatic models consistently show the uranyl ion surrounded by 5 water molecules in the equatorial plane. | acs.org |

| Adsorption on Clay | ClayFF | Aqueous solution with Lizardite (B79139)/Kaolinite (B1170537) | Uranyl ions adsorb primarily through outer-sphere complexation mediated by water molecules; Diffusion follows the order NO₃⁻ > SO₄²⁻ > CO₃²⁻. | rsc.org |

Coordination Chemistry and Ligand Interactions of Dioxouranium 2+ ;dinitrate

Formation of Polymeric and Extended Structures

The dioxouranium(2+) cation, UO₂²⁺, when combined with dinitrate, exhibits a strong tendency to form polymeric and extended structures through coordination with various organic bridging ligands. The linear nature of the O=U=O axis restricts further coordination to the equatorial plane, where four to six ligand donor atoms can bind, leading to pentagonal or hexagonal bipyramidal geometries. researchgate.net This planar coordination mode often directs the assembly into lower-dimensional structures like one-dimensional chains or two-dimensional layers. escholarship.org However, with appropriate ligand design, complex three-dimensional networks can also be achieved. The nitrate (B79036) anions can either participate in the coordination sphere of the uranium center or act as counter-ions, influencing the final dimensionality and topology of the resulting structure.

One-Dimensional Chain Formation

The formation of one-dimensional (1D) coordination polymers is a common motif in the coordination chemistry of dioxouranium(2+);dinitrate. These structures are typically formed when bifunctional organic ligands bridge adjacent UO₂(NO₃)₂ units. The resulting polymers often take the form of infinite chains where the uranyl nitrate moieties act as the repeating backbone, linked by the organic spacers.

A prominent example involves the use of diamide (B1670390) ligands. Studies have shown that various cyclic and acyclic diamides can bridge UO₂(NO₃)₂ units to form 1D coordination polymers with the general formula [UO₂(NO₃)₂(L)]n, where L is the diamide ligand. epj-conferences.org In these structures, the uranium atom typically exhibits a hexagonal bipyramidal coordination geometry, with the two axial positions occupied by the oxo groups of the uranyl ion and the equatorial plane coordinated by two bidentate nitrate ions and two oxygen atoms from the bridging diamide ligands. epj-conferences.org

Similarly, double-headed 2-pyrrolidone derivatives (DHNRPs) have been synthesized to act as bridging ligands, successfully connecting UO₂(NO₃)₂ building blocks to form infinite 1D coordination polymers. nih.govacs.org The precipitation kinetics of these 1D polymers from nitric acid solutions have been studied, revealing a dependence on the structure of the bridging ligand. Cyclic diamides, for instance, have been observed to lead to rapid precipitation, while acyclic diamides can exhibit a significant induction period before polymer formation begins. epj-conferences.orgepj-conferences.org This control over precipitation kinetics through ligand design is crucial for potential applications in nuclear fuel reprocessing. epj-conferences.org

| Ligand Type | Bridging Moiety | Observation | Kinetic Constant (k) | Avrami Coefficient (n) |

| L1 (Cyclic Diamide) | γ-lactam | Rapid precipitation | 1.1 x 10⁻³ | 1.9 |

| L2 (Cyclic Diamide) | δ-lactam | Rapid precipitation | 1.2 x 10⁻³ | 2.1 |

| L3 (Acyclic Diamide) | Me linear chain | Induction period >60 min, then slow precipitation | 1.4 x 10⁻⁷ | 2.5 |

| L4 (Acyclic Diamide) | Et linear chain | Induction period >60 min, then slow precipitation | 1.1 x 10⁻⁷ | 2.6 |

This table presents the kinetic parameters for the precipitation of 1D uranyl nitrate coordination polymers, [UO₂(NO₃)₂(Lₓ)]n, from 3 M HNO₃(aq), demonstrating the influence of the diamide ligand structure on the reaction rate. Data sourced from Nojima et al. epj-conferences.org

Two-Dimensional Layered Compounds

While 1D chains are common, the formation of two-dimensional (2D) layered structures directly from dioxouranium(2+);dinitrate is less frequent. The propensity of the linear uranyl cation to coordinate ligands in its equatorial plane often favors chain-like arrangements. escholarship.org Furthermore, the nitrate anions are effective coordinating ligands themselves, often occupying sites in the equatorial plane and limiting the extension of the structure into higher dimensions.

However, 2D networks can be achieved under specific conditions, often involving polytopic ligands or the presence of secondary bridging species. For instance, studies on uranyl compounds with aprotic 4,4′-bipyridine N,N′-dioxide (DPO) have shown that while starting with uranyl nitrate can lead to 0D or 1D structures, using a uranyl source with a more weakly coordinating anion like trifluoromethanesulfonate (B1224126) can result in the formation of 2D and 3D cationic skeletons. nih.gov This suggests that the strongly coordinating nature of the nitrate ion can hinder the self-assembly process into higher-dimensional networks.

In systems containing mixed anions, layered architectures have been observed. For example, highly kinked uranyl chromate (B82759) nitrate layers have been structurally characterized in compounds with the formula A[(UO₂)(CrO₄)(NO₃)] (where A = K, Rb). mdpi.com In these structures, the uranyl ions are bridged by both chromate and nitrate groups to form anionic layers. Although not a pure uranyl dinitrate system, this demonstrates the capacity of the uranyl ion to participate in 2D extended structures when suitable bridging co-ligands are present.

Three-Dimensional Coordination Networks and Metal-Organic Frameworks (MOFs)

The rational design and synthesis of three-dimensional (3D) coordination networks and Metal-Organic Frameworks (MOFs) containing the dioxouranium(2+) cation present a significant challenge due to the aforementioned linear geometry of the UO₂²⁺ ion, which predisposes it to forming 1D and 2D structures. escholarship.org Overcoming this tendency requires careful selection of organic linkers with specific geometries and functionalities capable of directing the assembly into a 3D architecture.

Despite these challenges, several uranyl-based MOFs have been successfully synthesized using dioxouranium(2+);dinitrate as a precursor. For example, a novel uranyl-containing MOF, designated RPL-1, was prepared by combining uranyl nitrate with a tetracarboxylate linker in N,N-dimethylformamide (DMF). escholarship.org The resulting structure features two interpenetrating 3D nets with a 4,3-connected tbo topology, demonstrating that high-dimensional frameworks are attainable. escholarship.org

Another strategy involves postsynthetic modification, where uranyl ions are integrated into a pre-formed framework. researchgate.net More direct solvothermal methods have also been employed. The reaction of uranyl nitrate hexahydrate with salen-type ligands has been used to synthesize novel uranium-based MOFs (IHEP-101 and IHEP-102) designed for photocatalytic applications. rsc.org These materials feature uranyl photocatalytic active centers within a 3D framework. The stability of such frameworks is a key consideration; some uranyl MOFs exhibit excellent thermal and aqueous stability, making them suitable for applications such as the capture of organic dyes from aqueous media. escholarship.orgsemanticscholar.org

Ligand Exchange Kinetics and Thermodynamics for Dioxouranium(2+);dinitrate Complexes

The exchange of ligands in the equatorial plane of the dioxouranium(2+) cation is a fundamental process that governs the reactivity and speciation of its complexes in solution. These substitution reactions are typically rapid, and their mechanisms are often inferred from kinetic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

The thermodynamics of complex formation between the uranyl ion and various ligands, including nitrate, have been extensively studied. The complexation of UO₂²⁺ with nitrate is relatively weak and has been shown to be a slightly endothermic process. researchgate.net Spectrophotometric studies have been used to determine the stability constants and Gibbs free energies for the formation of uranyl complexes with a range of ligands. whiterose.ac.uk

| Ligand | Proposed Species | Log β | ΔG (kJ/mol) |

| N,N-dimethylacetamide (DMAA) | [UO₂(DMAA)]²⁺ | 0.44 ± 0.01 | -2.5 ± 0.1 |

| N,N-diethyldiglycolamide (DEDGA) | [UO₂(DEDGA)]²⁺ | 1.14 ± 0.01 | -6.4 ± 0.1 |

| N,N,N',N'-tetraethyldiglycolamide (TEDGA) | [UO₂(TEDGA)]²⁺ | 1.35 ± 0.01 | -7.6 ± 0.1 |

This table shows the stability constants (Log β) and Gibbs free energies (ΔG) for 1:1 complexes of uranyl nitrate with various amide ligands in a methanolic nitric acid solution at 19 °C. Data sourced from Thorpe et al. whiterose.ac.uk

Kinetic studies of ternary dioxouranium(VI) complexes, such as those involving fluoride (B91410) and a secondary organic ligand, reveal that the exchange of different ligands often proceeds through separate, parallel pathways. acs.org The mechanisms for these exchange reactions are generally found to be dissociatively activated, falling into the categories of dissociative (D) or, more commonly, interchange-dissociative (ID) mechanisms. researchgate.netacs.org

In an interchange-dissociative mechanism, the incoming ligand enters the outer coordination sphere to form an encounter complex before the departure of the leaving ligand from the inner sphere. The rate-determining step has a dissociative character, with the breaking of the metal-ligand bond being more significant than the formation of the new bond. uvic.ca

The activation parameters, particularly the entropy of activation (ΔS‡), provide insight into the reaction mechanism. For many fluoride exchange reactions in UO₂LF₃ type complexes, the activation entropies are small and positive (around +10 J K⁻¹ mol⁻¹), which is characteristic of a dissociative pathway. acs.org In contrast, some reactions show a negative activation entropy, indicating solvent participation in the activated state, consistent with an ID mechanism involving extensive solvation of the leaving ligand. acs.org These ligand exchange reactions can also be proton-catalyzed, indicating the formation of a protonated precursor complex. acs.org

Reactivity and Reaction Mechanisms Involving Dioxouranium 2+ ;dinitrate

Hydrolysis and Speciation of Dioxouranium(2+);dinitrate in Aqueous Systems

In aqueous solutions, the uranyl ion undergoes hydrolysis, a process that is highly dependent on factors such as pH and the concentration of uranium. This leads to the formation of a variety of monomeric and polymeric hydroxo complexes, and under certain conditions, precipitation of uranium-containing solids.

The speciation of the uranyl(VI) ion in water is dominated by the formation of hydroxo complexes as the pH increases. In strongly acidic solutions (pH < 3), the predominant species is the free, hydrated uranyl ion, [UO₂(H₂O)₅]²⁺. nih.govresearchgate.net As the pH rises into the moderately to strongly acidic range (pH 4 to 8), a series of mononuclear and polynuclear hydroxo complexes are formed. researchgate.net

Electrospray ionization mass spectrometry studies have identified gaseous species including hydroxo-uranyl [UO₂(OH)]⁺ and nitrato-uranyl [UO₂(NO₃)]⁺ contact ion pairs solvated by water molecules. acs.orgnih.gov The primary mononuclear hydroxo complexes formed in solution include UO₂(OH)⁺, UO₂(OH)₂, and UO₂(OH)₃⁻.

Beyond mononuclear species, the uranyl ion has a strong tendency to form polynuclear hydroxo complexes. The most commonly cited of these are the dimeric species (UO₂)₂(OH)₂²⁺ and the trimeric species (UO₂)₃(OH)₅⁺. amazonaws.com Density functional theory (DFT) studies have also investigated the structure and stability of larger species, including trimers and tetramers like [(UO₂)₃(OH)₅(H₂O)₄₋₇]⁺ and [(UO₂)₄(OH)₇(H₂O)₅₋₈]⁺. nih.gov The formation of these higher hydroxo complexes leads to a spatial expansion of the species. nih.gov

The table below summarizes some of the key hydrolysis reactions and their corresponding equilibrium constants.

| Hydrolysis Reaction | Log K |

| UO₂²⁺ + H₂O ⇌ UO₂(OH)⁺ + H⁺ | -5.2 to -5.9 |

| UO₂²⁺ + 2H₂O ⇌ UO₂(OH)₂ + 2H⁺ | -11.5 to -12.2 |

| 2UO₂²⁺ + 2H₂O ⇌ (UO₂)₂(OH)₂²⁺ + 2H⁺ | -5.6 to -6.2 |

| 3UO₂²⁺ + 5H₂O ⇌ (UO₂)₃(OH)₅⁺ + 5H⁺ | -15.6 to -16.6 |

| 4UO₂²⁺ + 7H₂O ⇌ (UO₂)₄(OH)₇⁺ + 7H⁺ | -22.5 to -23.5 |

Note: The equilibrium constants can vary depending on the ionic strength and temperature of the solution.

With increasing concentration and pH, the formation of polynuclear hydroxo complexes becomes more pronounced, acting as a precursor to polymerization and eventual precipitation. The tendency to form polynuclear clusters is amplified with increasing concentration of the uranyl nitrate (B79036) solution. acs.orgnih.gov These polymerization processes can involve the association of cations with neutral species like UO₂(OH)₂. acs.orgnih.gov

The structure of these polymeric species can be complex. For instance, EXAFS measurements of the (UO₂)₃(OH)₅⁺ trimer have indicated a U-U distance of 3.80 Å. amazonaws.com The polymerization can lead to the formation of one-dimensional coordination polymers, with the rate of precipitation being significantly influenced by the molecular structures of any linking ligands present. epj-conferences.org

Precipitation from uranyl nitrate solutions can be induced by changes in temperature or by the addition of a base. capes.gov.br For example, increasing the pH through the addition of ammonia (B1221849) or ammonium (B1175870) carbonate is a common method to precipitate uranium, ultimately forming uranium trioxide (UO₃) after calcination. iaea.org The chemical composition and physical properties of the precipitate are highly dependent on the precipitation conditions, such as pH and the precipitating agent used. iaea.org Continuous precipitation methods have also been developed for the conversion of uranyl nitrate to other uranium compounds like uranium tetrafluoride. google.com Hydrolysis at elevated temperatures can also lead to the precipitation of various uranium oxides and hydroxides. capes.gov.br The hydrolysis of the uranyl cation can result in the formation of oligomeric species with bridging μ²-OH or μ³-O ligands, promoting surface precipitation. nih.gov

Redox Chemistry of Dioxouranium(2+);dinitrate

The uranium in dioxouranium(2+);dinitrate is in the +6 oxidation state, which is the most stable oxidation state for uranium. However, it can be reduced to lower oxidation states, primarily U(V) and U(IV), through various chemical and electrochemical processes.

The redox chemistry of the uranyl ion often involves single-electron transfer processes. researchgate.net The reduction of U(VI) to U(V) is a key step in many of its redox reactions. The standard reduction potential for the UO₂²⁺/UO₂⁺ couple is approximately +0.06 V vs. the standard hydrogen electrode (SHE). However, this potential can be significantly influenced by the presence of complexing ligands and the pH of the solution.

Cyclic voltammetry studies of uranyl complexes with certain Schiff base ligands have shown reversible redox processes for the {UO₂}²⁺/{UO₂}⁺ couple at very negative half-potentials, around -1.80 V versus the ferrocenium/ferrocene couple, indicating the strong electron-donating nature of these ligands. nih.gov The Lewis acidity of secondary metal cations co-encapsulated in macrocyclic ligands with the uranyl ion can also tune the reduction potentials. rsc.orgacs.org

The table below provides representative reduction potentials for some uranium species.

| Redox Couple | Standard Potential (V vs. SHE) |

| UO₂²⁺ + e⁻ ⇌ UO₂⁺ | ~ +0.06 |

| UO₂⁺ + 4H⁺ + e⁻ ⇌ U⁴⁺ + 2H₂O | ~ +0.27 |

| UO₂²⁺ + 4H⁺ + 2e⁻ ⇌ U⁴⁺ + 2H₂O | ~ +0.33 |

Note: These values can vary with solution composition and pH.

Dioxouranium(2+);dinitrate can undergo electron transfer reactions with a variety of substrates. The uranyl ion itself can act as an oxidizing agent. researchgate.net The rates and mechanisms of electron self-exchange between U(V) and U(VI) have been studied, with calculated rate constants for the outer-sphere self-exchange reaction being in the range of 26 M⁻¹s⁻¹. nih.gov For inner-sphere mechanisms involving bridging ligands like hydroxide (B78521), fluoride (B91410), or carbonate, the rate of electron transfer is estimated to be much faster. nih.gov

Photochemistry and Radiolysis of Dioxouranium(2+);dinitrate Systems

The uranyl ion is photoactive and exhibits a characteristic bright green fluorescence under ultraviolet light. homescience.net This property is linked to its rich photochemical and radiolytic behavior.

Upon absorption of light, typically in the near-UV and visible regions, the uranyl ion is promoted to an excited state. This excited uranyl ion is a powerful oxidizing agent, with a reported oxidation potential of approximately +2.6 V. This allows it to oxidize a wide range of substrates. The photochemistry of the uranyl ion is primarily of a redox nature, often leading to the formation of U(IV). For instance, under ultraviolet light, the uranyl ion can be reduced to uranium(IV). wikipedia.org The photochemical reduction of uranyl nitrate can be influenced by the presence of electron donors. researchgate.net The excited state can decay through luminescence or by reacting with other species, which can involve hydrogen abstraction from water or reversible electron transfer. researchgate.net

The radiolysis of uranyl nitrate solutions, particularly in nitric acid, is a critical aspect of nuclear fuel reprocessing and waste management. Concentrated nitric acid solutions subjected to radiation produce highly reactive radicals. elyse-platform.academy The presence of uranium ions can have a significant effect on the radiolytic reduction of other species, such as plutonium(VI). aip.org Pulse radiolysis studies have been used to determine the rate constants for reactions between radicals like the nitrate radical (NO₃•) and uranium species. For example, the reaction rate for the nitrate radical with U(IV) was found to be 1.6 x 10⁶ M⁻¹s⁻¹ at room temperature. elyse-platform.academy The radiolytic processes are complex and can be influenced by dose rate and the presence of other dissolved ions. aip.org

Excited State Dynamics and Quenching Processes

The excited state of the dioxouranium(2+) cation, often referred to as the uranyl ion, is characterized by its distinct luminescence, a property that has been the subject of extensive research. Photoexcitation of the uranyl ion populates a highly reactive excited state, rendering it a potent oxidizing agent. The dynamics of this excited state and its subsequent deactivation through quenching processes are critical to understanding its photochemical behavior.

The quenching of uranyl ion luminescence can occur through various mechanisms, with intermolecular electron transfer being a predominant pathway. This process has been observed in the presence of numerous quenching agents, including metal ions and aromatic molecules. The efficiency of quenching is often correlated with the ionization potential of the quencher, supporting the electron transfer mechanism. For instance, studies have shown that metal ions can quench the luminescent state of the uranyl ion in aqueous solutions, with evidence for complete electron transfer in some cases. Flash photolysis experiments with manganese(II) have revealed the formation of Mn(III), confirming the transfer of an electron from the quencher to the excited uranyl ion.

The quenching process is typically dynamic, as indicated by Stern-Volmer plots which show an increase in the fluorescence decay rate with higher concentrations of the quencher. The lifetime of the uranyl fluorescence is significantly affected by the surrounding chemical environment. For example, in aqueous solutions, the lifetime can be on the order of microseconds, but this can be drastically reduced in the presence of efficient quenchers.

The composition of the solution, including the types of cations present, can also influence the quenching dynamics. Studies have shown that certain quaternary ammonium cations, such as tetramethylammonium (B1211777) (TMA+), can significantly reduce the fluorescence lifetime of the uranyl ion compared to alkali metal cations. This effect is attributed to an increase in the complex formation between uranyl and nitrate ions facilitated by the TMA+ cations.

The table below summarizes the fluorescence decay lifetimes of Dioxouranium(2+);dinitrate in the presence of different cations at 20 °C.

| Cation | Concentration (M) | Fluorescence Lifetime (μs) |

| None (control) | - | 1.4 - 1.9 |

| Li+ | 1.8 | Slower quenching |

| Na+ | 1.8 | Negligible quenching |

| Rb+ | 1.8 | Negligible quenching |

| (CH3)4N+ (TMA+) | 1.8 | 0.6 |

This interactive table is based on data reported in studies on uranyl luminescence quenching.

Radiation-Induced Decomposition and Transformation Pathways

Exposure of Dioxouranium(2+);dinitrate to various forms of radiation, including gamma rays and ultraviolet light, can induce its decomposition and lead to the transformation of the uranium species. A key transformation pathway is the reduction of the hexavalent uranium (U(VI)) in the uranyl ion to lower oxidation states, primarily tetravalent uranium (U(IV)) and pentavalent uranium (U(V)).

This radiation-induced reduction is a critical aspect of nuclear fuel reprocessing, where it can be utilized to separate plutonium from uranium. In the PUREX process, for instance, U(IV) is used as a reducing agent for Pu(IV). The generation of U(IV) from U(VI) can be achieved photochemically. However, the reoxidation of the produced U(IV) can be rapid, especially at high uranium concentrations. The kinetics of this reoxidation are influenced by the concentrations of hydrogen ions, nitrate ions, and nitrous acid.

The radiolysis of aqueous solutions containing uranyl nitrate involves the formation of various radical species. In concentrated nitric acid solutions, the nitrate radical (NO3•) is an important species. Pulse radiolysis studies have been conducted to determine the rate constants of the reactions between the nitrate radical and various species, including U(IV). These studies are crucial for modeling the long-term radiolytic degradation of nuclear waste.

The presence of other substances can significantly affect the radiation-induced transformation pathways. For example, in the presence of certain organic molecules, the photooxidation of these molecules by the excited uranyl ion can lead to the reduction of U(VI). When heated to decomposition, Dioxouranium(2+);dinitrate emits toxic nitrogen oxides.

The following table presents the rate constants for the reaction of the nitrate radical with various species at room temperature.

| Reactant | Rate Constant (M⁻¹ s⁻¹) |

| Hydrazinium nitrate (HN) | 1.3 x 10⁵ |

| Hydroxylammonium nitrate (HAN) | 1.5 x 10⁷ |

| U(IV) | 1.6 x 10⁶ |

This interactive table is based on data from pulse radiolysis studies.

Heterogeneous Reactions of Dioxouranium(2+);dinitrate at Interfaces

The reactivity of Dioxouranium(2+);dinitrate at interfaces is of significant interest in various fields, including environmental science, materials science, and catalysis. The adsorption of the uranyl ion onto mineral surfaces and its photocatalytic activity when supported on semiconductor materials are two key areas of study.

The adsorption of uranyl ions on mineral surfaces, such as titanium dioxide (TiO2) and clay minerals, is a crucial process in controlling the environmental mobility of uranium. The mechanism of adsorption can involve the formation of inner-sphere or outer-sphere complexes with the surface functional groups of the mineral. Factors such as pH, ionic strength, and the presence of competing ions can influence the extent of adsorption. For instance, on TiO2 surfaces, the uranyl ion has been shown to adsorb through an inner-sphere mechanism, forming a bidentate surface complex. The adsorption rate on TiO2 generally increases with pH in the range of 1.5 to 4.5.

When Dioxouranium(2+);dinitrate is supported on semiconductor materials like TiO2, it can act as a photocatalyst, enabling the oxidation of organic compounds under visible light. The photocatalytic activity arises from the excitation of the uranyl ion by visible light, followed by redox transformations involving the U(VI) and U(IV) states during the interaction with organic molecules and oxygen. X-ray photoelectron spectroscopy (XPS) studies have shown that under irradiation, uranium on the surface of TiO2 can be reduced from U(VI) to U(IV). This photocatalytic system has potential applications in environmental remediation for the degradation of volatile organic compounds.

The table below summarizes the observed uranium species on different oxide supports under irradiation.

| Support | Observed Uranium Species after Irradiation |

| Alumina (Al2O3) | U(V) |

| Silica (SiO2) | U(V) |

| Titania (TiO2) | U(IV) |

This interactive table is based on in situ XPS studies of uranyl-modified oxides.

Environmental Biogeochemistry and Remediation of Uranium Species Derived from Dioxouranium 2+ ;dinitrate

Environmental Fate and Transport of Uranyl Species

The environmental mobility of uranium is largely dictated by the aqueous chemistry of the uranyl ion (UO₂²⁺), the most common oxidized form of uranium. The fate and transport of uranyl species derived from dioxouranium(2+);dinitrate are influenced by a complex interplay of geochemical and biological factors.

The mobility of uranyl species in aquatic systems is highly dependent on the geochemical conditions of the environment. Factors such as pH, redox potential (Eh), and the presence of complexing ligands significantly influence the speciation and solubility of uranium.

In oxidizing environments, the uranyl ion is relatively soluble and can be transported over long distances in surface and groundwater. However, its mobility is strongly affected by pH. At low pH, the free uranyl ion (UO₂²⁺) is the dominant species. As pH increases, hydrolysis reactions lead to the formation of various monomeric and polymeric uranyl hydroxide (B78521) complexes.

The presence of carbonate ions is a critical factor controlling uranium mobility. In carbonate-rich waters, highly stable and soluble uranyl carbonate complexes are formed, which can significantly enhance the transport of uranium in the environment. Similarly, other inorganic ligands like phosphates and sulfates can form complexes with uranyl, affecting its mobility. The diffusion of these various uranyl species is a complex process influenced by aqueous and surface speciation, solution chemistry, and the charges of both the species and mineral surfaces. unl.edu

Natural organic matter (NOM), such as humic and fulvic acids, plays a dual role in the environmental fate of uranyl species. NOM can form strong, soluble complexes with the uranyl ion, thereby increasing its mobility in water. akjournals.com Conversely, NOM can also sorb onto mineral surfaces, creating a reactive surface that can bind uranyl ions and retard their transport. The interaction between uranyl and NOM is a key process in the biogeochemical cycling of uranium. pnas.orgresearchgate.net

Colloids, which are fine particles suspended in water, can act as carriers for uranyl ions, facilitating their transport in the environment. Uranyl can adsorb onto the surfaces of mineral colloids (e.g., clays (B1170129), iron oxides) and organic colloids. The interaction between NOM and mineral colloids can further influence the sorption and desorption of uranium, thereby affecting its mobility in groundwater. nih.govacs.org For instance, interactions between humic acids and metal-oxide colloids like zinc oxide or hydrous ferric oxide can inhibit the sorption of uranium onto these particles. nih.govacs.org

Biogeochemical Cycling of Uranium in Natural Systems

Biological processes play a crucial role in the transformation and cycling of uranium in the environment. Microorganisms and plants can significantly influence the speciation, mobility, and bioavailability of uranium derived from sources like dioxouranium(2+);dinitrate.

Microorganisms have developed various mechanisms to interact with and transform uranium species. nih.gov One of the most significant microbial processes is the reduction of soluble hexavalent uranium (U(VI)) to sparingly soluble tetravalent uranium (U(IV)). energy.govresearchgate.net This process, often carried out by dissimilatory metal-reducing bacteria, can lead to the immobilization of uranium and is a promising strategy for bioremediation. nih.govresearchgate.net

Besides direct enzymatic reduction, microbes can indirectly influence uranium mobility through their metabolic activities. energy.gov For example, the production of phosphate (B84403) by some bacteria can lead to the precipitation of highly insoluble uranyl phosphate minerals, effectively sequestering uranium from the aqueous phase. frontiersin.orgscirp.org The presence of co-contaminants like nitrate (B79036) can complicate these microbial processes. nih.govacs.org However, some research has shown that microbial communities can be stimulated to immobilize uranium through bioreduction even without the complete removal of nitrate. nih.gov

The following table summarizes key microbial processes affecting uranium speciation and mobility:

| Microbial Process | Mechanism | Impact on Uranium Mobility |

| Bioreduction | Enzymatic reduction of U(VI) to U(IV) | Decreased mobility due to precipitation of U(IV) minerals. |

| Biomineralization | Production of ligands (e.g., phosphate) that precipitate with U(VI). | Decreased mobility through formation of insoluble minerals. frontiersin.orgscirp.org |

| Biosorption | Binding of uranyl ions to microbial cell surfaces. | Can either decrease or increase mobility depending on whether the microbes are planktonic or in biofilms. |

| Bioaccumulation | Uptake of uranium into the microbial cell. | Immobilization of uranium within the biomass. |

This table provides a simplified overview of complex microbial interactions with uranium.

Phytoremediation is an emerging technology that utilizes plants to remove, contain, or render harmless environmental contaminants, including uranium. researchgate.netcsuohio.edu Plants can take up uranium from soil and water through their root systems. The uranyl cation (UO₂²⁺) is the form most readily taken up by plants. researchgate.net Once inside the plant, uranium is primarily accumulated in the roots, with limited translocation to the shoots. asu.ruresearchgate.net

Several plant species, including sunflower (Helianthus annuus) and various species of mustard (Brassica), have shown potential for uranium phytoextraction. nstri.irusgs.gov The efficiency of uranium uptake by plants is influenced by various factors, including soil properties, uranium speciation, and the presence of other ions. researchgate.net For example, the presence of phosphate can decrease uranium uptake by plants. asu.ru

The table below presents data on uranium accumulation in different plant species from a hydroponic study.

| Plant Species | Uranium Concentration in Medium | Uranium Content in Roots (mg/kg DW) | Uranium Content in Shoots (mg/kg DW) |

| Helianthus annuus (Sunflower) | 0.5 mM | ~31,000 | ~200 |

| Helianthus annuus (Sunflower) | 1.0 mM | ~37,050 | ~300 |

| Amaranthus caudatus (Amaranth) | 0.5 mM | ~12,500 | ~50 |

| Amaranthus caudatus (Amaranth) | 1.0 mM | ~14,944 | ~300 |

Data adapted from a study on uranium phytoremediation. asu.ru DW = Dry Weight.

Adsorption and Sequestration Mechanisms for Uranyl Ions

Adsorption onto mineral surfaces is a key process that controls the concentration of uranyl ions in natural waters. Various minerals, including iron oxides, clay minerals, and carbonates, can effectively adsorb uranyl. cambridge.org The mechanism of adsorption can involve the formation of inner-sphere or outer-sphere complexes on the mineral surface. nih.govcapes.gov.br

Surface complexation modeling is a tool used to describe the adsorption of ions onto mineral surfaces. These models consider the formation of specific surface complexes between the uranyl ion and functional groups on the mineral surface. nm.gov The adsorption of uranyl is highly pH-dependent and is also influenced by the presence of complexing ligands in solution. researcher.life For example, in the presence of carbonate, uranyl carbonate species may be the dominant adsorbed species. nih.govresearcher.life

Coordination with functional groups, ion exchange, and electrostatic interactions are key mechanisms in the adsorption of uranium by various materials, including metal-organic frameworks. acs.org The development of novel adsorbents with high selectivity and capacity for uranyl is an active area of research for the remediation of uranium-contaminated water. cambridge.org

Surface Complexation Models on Mineral Phases

The mobility of the uranyl ion in subsurface environments is significantly controlled by its adsorption onto the surfaces of mineral phases. acs.org Surface complexation models (SCMs) are powerful geochemical tools that provide a quantitative, reaction-based framework for describing these adsorption processes. acs.orgresearchgate.net Unlike the simplistic constant distribution coefficient (K_d) approach, SCMs can account for variations in chemical conditions such as pH, redox potential, and the presence of complexing ligands like carbonate, thereby offering a more realistic prediction of uranium partitioning between aqueous and solid phases. researchgate.netnih.gov

Research has demonstrated the application of SCMs to a variety of mineral systems. Studies on weathered schist revealed that mineral coatings were more influential than the bulk mineralogy in controlling U(VI) adsorption. nrc.gov The models developed for this system showed that variable aqueous conditions led to significant changes in dissolved uranium speciation and, consequently, the distribution coefficient. nrc.gov Similarly, SCMs have been successfully applied to understand uranyl sorption on ferric oxyhydroxides, kaolinite (B1170537), quartz, and manganese oxides. usgs.govdoe.goviaea.org For manganese oxides, a diffuse double-layer model was developed that included inner-sphere monodentate and bidentate surface complexes, as well as a ternary uranyl-carbonato surface complex, which could simulate adsorption over a wide range of pH and dissolved inorganic carbon concentrations. acs.org In the case of kaolinite, it was discovered that uranium preferentially adsorbed to titanium-rich impurity phases like anatase, highlighting the importance of considering trace mineral components in these models. usgs.gov

The development of these models relies on fitting experimental data to thermodynamic principles, describing the formation of distinct surface complexes at the mineral-water interface. doe.goviaea.org By integrating detailed knowledge of aqueous speciation with surface site characteristics, SCMs provide a scientifically defensible method for predicting uranium retention and mobility, which is crucial for the long-term safety assessment of nuclear waste repositories and the management of contaminated sites. nih.govnrc.gov

Development of Novel Adsorbents for Uranyl Remediation

Adsorption is considered a highly promising method for removing uranium from contaminated water due to its efficiency and simplicity. frontiersin.org Recent advancements in materials science have led to the development of a new generation of engineered adsorbents with high capacity, selectivity, and stability for uranyl ions. frontiersin.orgresearchgate.net These materials offer significant improvements over traditional adsorbents like activated carbon or simple ion-exchange resins. mdpi.com

Prominent among these novel materials are porous frameworks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). frontiersin.org MOFs, in particular, exhibit unique properties like exceptionally high surface areas, tunable pore sizes, and versatile functionalities that make them excellent candidates for uranium removal. frontiersin.orgresearchgate.net The mechanisms of uranium removal by MOFs include coordination, ion exchange, and electrostatic interactions. frontiersin.org For instance, ionic MOFs (i-MOFs) have demonstrated outstanding uranium adsorption capacity from natural seawater through a combination of ion exchange and supramolecular interactions. acs.org

Other promising classes of materials include:

Graphene-based materials : Graphene oxide (GO) and its derivatives possess large surface areas and abundant oxygen-containing functional groups (hydroxyl, epoxy, carboxyl) that act as effective adsorption sites for uranyl ions. frontiersin.orgnih.gov The surface charge of GO is pH-dependent; as pH increases, the surface becomes more negatively charged, enhancing electrostatic attraction with positively charged uranyl complexes. nih.gov

Amidoxime-functionalized polymers : The amidoxime (B1450833) functional group shows a strong and selective affinity for uranyl ions. iaea.orgnih.gov Polymeric fibers and beads functionalized with amidoxime groups have been extensively studied for extracting uranium from seawater, where its concentration is extremely low (~3 ppb). iaea.orgepa.gov

Biopolymer composites : Materials like chitosan, derived from crustacean shells, contain amino and hydroxyl groups capable of chelating metal ions. nih.gov When combined with materials like graphene oxide to form aerogels, the resulting composite synergistically enhances adsorption capacity. nih.gov

The performance of these adsorbents is often evaluated based on their maximum adsorption capacity (q_max), which varies depending on the material and experimental conditions like pH and temperature.

Challenges remain in the large-scale production, cost-effectiveness, and regeneration of these advanced materials, but ongoing research continues to address these barriers. frontiersin.org

Bioremediation and Phytoremediation Strategies for Uranium Contamination

Biological approaches are increasingly recognized as cost-effective, environmentally friendly, and efficient alternatives to traditional physicochemical methods for remediating uranium contamination. tandfonline.comagriscigroup.us These strategies leverage the natural processes of microorganisms and plants to immobilize or extract uranium from soil and water.

Bioremediation primarily focuses on the ability of certain microorganisms to alter the oxidation state of uranium. researchgate.net Many species of anaerobic bacteria can enzymatically reduce soluble and mobile hexavalent uranium, U(VI), to its insoluble and immobile tetravalent form, U(IV), which precipitates out of solution as minerals like uraninite. researchgate.netusgs.gov This process of bioreduction can effectively decrease the mobility of uranium in groundwater. researchgate.net

Phytoremediation involves the use of plants to clean up contaminated environments. tandfonline.com For uranium, several mechanisms are employed, including phytoextraction (uptake of uranium into harvestable plant tissues), rhizofiltration (adsorption or precipitation onto plant roots), and phytostabilization (immobilization of uranium in the soil via plant activities). tandfonline.comclu-in.org

Engineered Bioreactors for Uranium Removal

To harness and optimize microbial processes for water treatment, engineered bioreactors have been developed. These systems provide controlled environments to enhance the efficiency of uranium removal from contaminated wastewater. One approach involves using dissimilatory metal-reducing bacteria in fixed-media or suspended culture bioreactor systems. up.ac.za In such systems, an electron donor (like acetate (B1210297) or glucose) is added to stimulate microbial activity, leading to the reduction of U(VI) to U(IV). up.ac.za

A notable development is the use of fluidized bed bioreactors containing immobilized microorganisms. iaea.org For example, a process utilizing immobilized manganese-oxidizing bacteria has been shown to effectively remove radionuclides. The manganese oxides produced by the bacteria have a strong tendency to adsorb cationic metal ions, including uranium. iaea.org In laboratory-scale tests with mine water, uranium removal efficiencies were pH-dependent, ranging from 15-30% at pH 8 to 60-85% at pH 7. iaea.org Another effective strategy is enzymatic uranium reduction using bacteria like Desulfovibrio desulfuricans, which can precipitate uranium even when it is complexed with carbonate, a form that often hinders other removal methods. usgs.gov These bioreactor systems offer a contained and controllable method for treating large volumes of uranium-contaminated water.

Advancements in Phytoremediation Technologies

Phytoremediation has emerged as a promising in-situ technology for the large-scale remediation of uranium-contaminated soils and water. mdpi.comtechscience.com Research has focused on identifying hyperaccumulating plants and developing methods to enhance their natural remediation capabilities.

Rhizofiltration is particularly effective for aqueous contamination. In this process, the roots of hydroponically grown plants are used to adsorb, concentrate, and precipitate uranium from water. tandfonline.comasu.ru Sunflowers (Helianthus annuus), for instance, have demonstrated a remarkable ability to remove over 95% of uranium from solutions with concentrations as high as 238 mg/L. asu.ru This technology has been successfully piloted, reducing uranium concentrations in contaminated water to below the EPA's water quality standard. asu.ru

Phytoextraction efficiency can be limited by the low bioavailability of uranium in soils. To overcome this, advancements include:

Use of Chelating Agents : Low-molecular-weight organic acids (LMWOAs) like citric acid can be applied to soil to desorb uranium from soil particles and form soluble complexes, making it more available for plant uptake. mdpi.comresearchgate.net

Microbial Symbiosis : Inoculating plants with beneficial microbes like arbuscular mycorrhizal fungi (AMF) and rhizobia can significantly enhance phytoremediation. tandfonline.comnih.gov These symbiotic associations can increase plant biomass, improve nutrient uptake, and elevate the expression of genes involved in metal tolerance and accumulation, leading to higher uranium removal rates. nih.gov

Genetic Engineering : Emerging research explores the genetic engineering of proteins to have a high affinity for uranyl ions, which could be applied to create bio-adsorbents or enhance plant uptake capabilities. bioengineer.org

These advancements are making phytoremediation an increasingly viable and robust technology for the long-term management of sites impacted by uranium. tandfonline.com

Applications in Nuclear Fuel Cycle and Waste Management

Reprocessing Chemistry and Separation Technologies

Reprocessing technologies aim to recover fissile materials like uranium and plutonium from irradiated nuclear fuel, which can then be recycled to produce new fuel. nuclearinst.com This practice reduces the volume and long-term radiotoxicity of high-level waste. osti.gov Uranyl nitrate (B79036) is the key aqueous species formed when used fuel is dissolved in nitric acid, initiating the separation process. condorchem.comgoogle.com

Liquid-liquid extraction is the cornerstone of aqueous reprocessing, with the Plutonium Uranium Reduction Extraction (PUREX) process being the most widely adopted method globally. osti.govwikipedia.org The PUREX process is a hydrometallurgical technique that uses solvent extraction to separate uranium and plutonium from other components of spent nuclear fuel. condorchem.com

The fundamental steps of the PUREX process are as follows:

Dissolution: Used nuclear fuel is chopped and dissolved in hot nitric acid. condorchem.com This converts the uranium oxides into soluble dioxouranium(2+);dinitrate (uranyl nitrate). condorchem.comgoogle.com Plutonium is adjusted to the +4 oxidation state, which is also extractable. condorchem.com

Co-extraction: The resulting nitric acid solution, containing uranyl nitrate, plutonium(IV) nitrate, minor actinides, and fission products, is contacted with an organic solvent. condorchem.comwikipedia.org This solvent is typically a 30% solution of tributyl phosphate (B84403) (TBP) in a hydrocarbon diluent like kerosene (B1165875). wikipedia.org The uranyl nitrate and plutonium(IV) nitrate are selectively transferred into the organic phase, forming complexes such as UO₂(NO₃)₂·2TBP. wikipedia.org Most of the fission products and minor actinides (e.g., americium and curium) remain in the aqueous raffinate. wikipedia.org

Plutonium Partitioning: The loaded organic phase is then treated with a reducing agent, such as uranous nitrate stabilized with hydrazine (B178648) nitrate. wikipedia.orgiaea.org This selectively reduces plutonium from the extractable +4 state to the inextractable +3 state, causing it to transfer back into an aqueous phase, separating it from the uranium which remains in the organic solvent. wikipedia.org

Uranium Stripping: The uranium is recovered from the organic solvent by back-extraction into a dilute nitric acid solution (around 0.2 M). wikipedia.org This shifts the equilibrium, releasing the purified uranyl nitrate into the new aqueous phase. wordpress.com

Solvent Recovery: The TBP solvent is washed and recycled for reuse in the process. condorchem.com

The final product of the uranium stream is a purified solution of uranyl nitrate, which can be converted into uranium oxides for storage or for fabrication into new fuel. condorchem.comwordpress.com

| Stage | Description | Key Chemicals | Uranyl Species Location | Reference |

|---|---|---|---|---|

| Dissolution | Spent nuclear fuel is dissolved to create an aqueous solution of metal nitrates. | Nitric Acid (HNO₃) | Aqueous Phase (as UO₂²⁺) | condorchem.com |

| Co-extraction | Uranium and Plutonium are selectively extracted from the aqueous solution into an organic solvent. | Tributyl Phosphate (TBP) in Kerosene | Organic Phase (as UO₂(NO₃)₂·2TBP) | wikipedia.org |

| Partitioning | Plutonium is selectively stripped from the organic phase by reduction to an inextractable oxidation state. | Reducing Agents (e.g., Uranous Nitrate) | Organic Phase | wikipedia.org |

| Uranium Stripping | Uranium is stripped from the organic phase back into a new aqueous solution. | Dilute Nitric Acid | Aqueous Phase (as purified UO₂(NO₃)₂) | wikipedia.orgwordpress.com |

Ion exchange and extraction chromatography serve as important methods for the purification and recovery of uranium from various process streams, including those containing uranyl nitrate. osti.gov These solid-phase extraction techniques can be highly selective for uranium.

In nitrate solutions with high acid molarities, the uranyl ion can form anionic nitrate complexes, such as [UO₂(NO₃)₃]⁻. osti.gov This behavior allows for the use of anion exchange resins for its separation. osti.gov Strong base anion exchange resins like Dowex 1 and Dowex 21K have demonstrated effective adsorption of uranium from nitrate media. osti.govacs.org The process typically involves loading the uranium-bearing solution onto a column packed with the resin, where the anionic uranyl complex binds to the resin's functional groups. Impurities are washed away, and the purified uranium is then eluted (released) from the resin, often by changing the acid concentration. osti.govdtic.mil

Cation exchange resins, such as Amberlite IR-120, can also be employed. ekb.eg In this case, the positively charged uranyl cation (UO₂²⁺) is directly adsorbed onto the resin from solutions, typically at a controlled pH. ekb.eg

Extraction chromatography combines the selectivity of solvent extraction with the convenience of a chromatographic column process. A stationary phase, consisting of a porous support, is coated with a selective extractant. oecd-nea.org For instance, U/TEVA resin is highly selective for uranium and can be used to separate it from a wide range of impurities in nitric acid solutions. dtic.mil

| Resin Type | Example Resin | Mechanism | Typical Application | Reference |

|---|---|---|---|---|

| Strong Base Anion Exchange | Dowex 1, Dowex 21K | Adsorption of anionic uranyl nitrate complexes [UO₂(NO₃)₃]⁻. | Uranium recovery from concentrated nitrate solutions. | osti.govacs.org |

| Strong Acid Cation Exchange | Amberlite IR-120 | Adsorption of the cationic uranyl ion (UO₂²⁺). | Uranium removal from aqueous nitrate solutions. | ekb.eg |

| Extraction Chromatography | U/TEVA Resin | Selective extraction of uranium onto a solid support coated with an extractant. | High-purity separation of uranium from complex matrices. | dtic.mil |

Actinide Partitioning and Transmutation Considerations

Advanced nuclear fuel cycles are being developed to further reduce the long-term radiological burden of nuclear waste. oecd-nea.orgoecd-nea.org A key strategy is Partitioning and Transmutation (P&T), which involves separating long-lived minor actinides (MAs), such as neptunium, americium, and curium, from the bulk of the waste and converting them into shorter-lived or stable isotopes via nuclear reactions. uknnl.cominl.gov